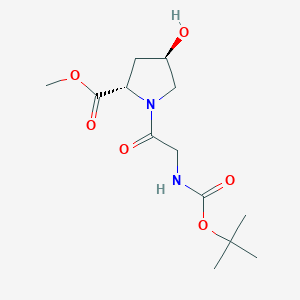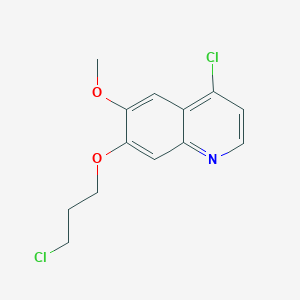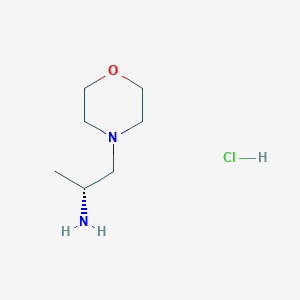![molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7](/img/structure/B1509683.png)
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Vue d'ensemble
Description
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (DF-PCMA) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a range of properties that make it suitable for use in a variety of laboratory experiments. DF-PCMA is a colorless liquid that is soluble in water and other organic solvents. It has a low vapor pressure and a low flash point, making it a safe and efficient reagent for a variety of experiments.
Applications De Recherche Scientifique
Liquid Crystal Monomer
This compound is a typical fluorinated liquid-crystal monomer (LCM) . LCMs are synthetic organic compounds with aromatic structural units of ester, alkyne, cyclohexyl, cyano, and fluorine substituents . They are widely used in display panels for smartphones, TVs, computers, and various instruments .
Environmental Research
LCMs, including this compound, are emerging as pollutants of concern due to their potential persistence, bioaccumulation, toxicity, and ubiquity in the environment and human samples . Therefore, this compound is often used in environmental research to study the fate and impact of such pollutants .
Metabolic Profiling
The metabolism of LCMs, including this compound, is a topic of ongoing research . Studies have been conducted to investigate the metabolic fate of this compound in various species by exposing it to liver microsomes in vitro . This research helps to understand how these compounds are processed in the body and the potential health risks they pose .
Toxicity Studies
In silico toxicity prediction results imply that all metabolites of this compound can be classified as toxic substances . Some represent higher aquatic toxicity than their parent compound . Furthermore, they are also accompanied by developmental toxicity and mutagenicity . These findings indicate that the metabolism of LCMs deserves our close attention and more toxicological and monitoring studies should be performed to evaluate their eco-environmental and human safety .
Propriétés
IUPAC Name |
2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMEZFAMQJFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1509625.png)




![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)





